

Technical Guide: Solubility Profile of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

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Compound of Interest

Compound Name: 4-Methyl-5-nitro-2-pyridinecarboxylic acid

Cat. No.: B1337690

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of **4-Methyl-5-nitro-2-pyridinecarboxylic acid** (CAS No. 5832-43-9). Due to the absence of publicly available quantitative solubility data for this compound, this guide offers a predictive solubility profile based on its molecular structure and established chemical principles. Furthermore, it supplies detailed experimental protocols for the quantitative determination of its solubility in common laboratory solvents, enabling researchers to generate precise data for their specific applications.

Introduction

4-Methyl-5-nitro-2-pyridinecarboxylic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group, a nitro group, and a methyl group on a pyridine scaffold, results in a complex interplay of polarity, hydrogen bonding capability, and acid-base properties. Understanding its solubility in various solvents is critical for its synthesis, purification, formulation, and biological screening.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like". The molecular structure of **4-Methyl-5-nitro-2-pyridinecarboxylic acid** contains both polar and

non-polar moieties, suggesting a nuanced solubility profile.

- **Polar Features:** The pyridine nitrogen, the carboxylic acid group (-COOH), and the nitro group (-NO₂) are all polar and capable of engaging in dipole-dipole interactions and hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the nitro group and pyridine nitrogen are hydrogen bond acceptors.
- **Non-Polar Features:** The methyl group (-CH₃) and the aromatic pyridine ring contribute to its non-polar character.
- **Acidic Nature:** The carboxylic acid group is acidic and can be deprotonated in basic solutions to form a highly polar carboxylate salt, which is expected to significantly increase aqueous solubility.

Based on these features, a qualitative solubility profile can be predicted. The following table summarizes the expected solubility of **4-Methyl-5-nitro-2-pyridinecarboxylic acid** in a range of common laboratory solvents.

Disclaimer: The data presented in this table are predictive and based on structural analysis. Experimental verification is required for quantitative assessment.

Table 1: Predicted Qualitative Solubility of **4-Methyl-5-nitro-2-pyridinecarboxylic Acid**

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Protic	Water	Sparingly Soluble	The polar groups (-COOH, -NO ₂ , pyridine N) allow for some interaction, but the overall molecule may have limited solubility in neutral water.
Methanol / Ethanol	Soluble	Alcohols are good hydrogen bonding partners and have moderate polarity, making them effective solvents for this compound.	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Highly Soluble	DMSO is a highly polar aprotic solvent capable of disrupting intermolecular forces and solvating the compound effectively.
Acetone	Moderately Soluble	Acetone's polarity should allow for good solvation of the molecule.	
Acetonitrile	Sparingly Soluble	While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may limit solubility.	
Non-Polar	Hexane / Toluene	Insoluble	The high overall polarity of the target

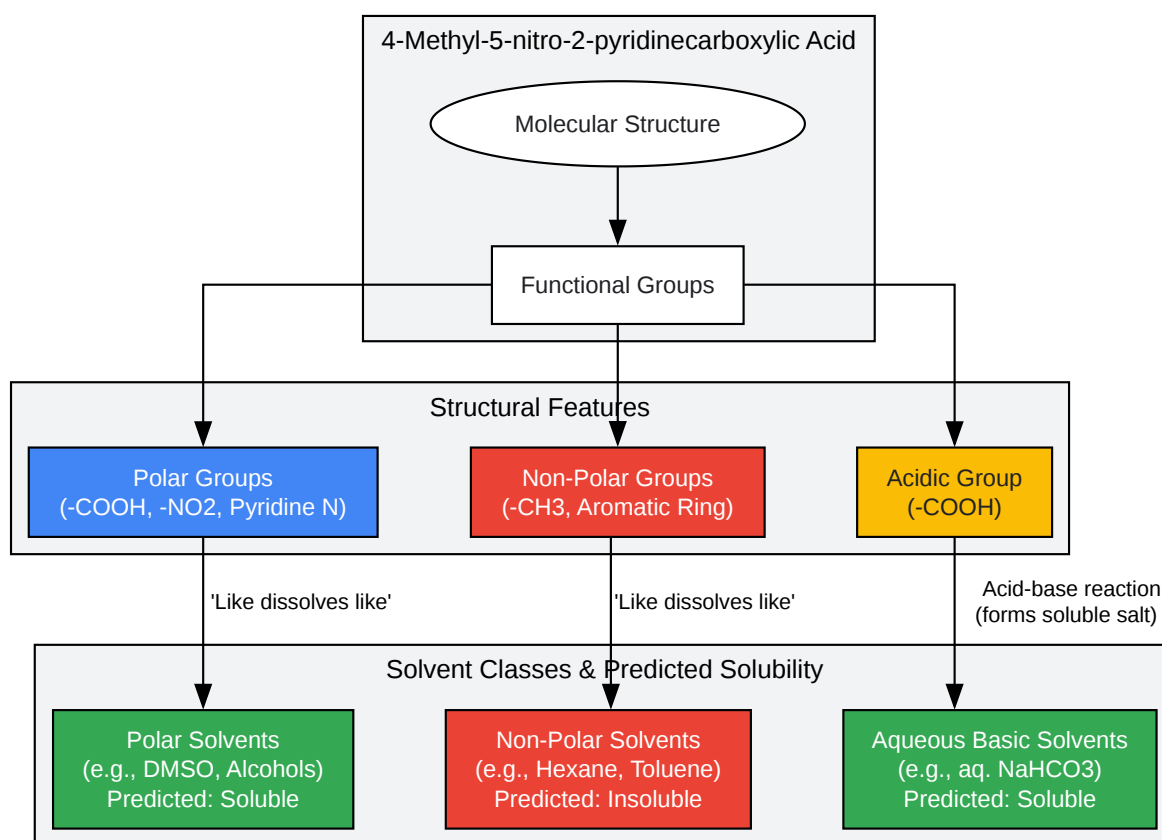
molecule makes it incompatible with non-polar solvents.

Aqueous (Basic)	5% aq. Sodium Bicarbonate	Soluble	The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt.
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Aqueous (Acidic)	5% aq. Hydrochloric Acid	Sparingly Soluble	The pyridine nitrogen may be protonated, but this is unlikely to significantly increase solubility over that in neutral water.
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Logical Framework for Solubility Prediction

The following diagram illustrates the relationship between the structural features of **4-Methyl-5-nitro-2-pyridinecarboxylic acid** and its predicted solubility in different classes of solvents.



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Caption: Predicted solubility based on functional groups.

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a standardized experimental procedure is necessary. The equilibrium shake-flask method followed by gravimetric analysis is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of **4-Methyl-5-nitro-2-pyridinecarboxylic acid** in a given solvent at a specified temperature.

Materials:

- **4-Methyl-5-nitro-2-pyridinecarboxylic acid** (solid)
- Solvent of interest
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Analytical balance (readable to 0.1 mg)
- Syringe filters (e.g., 0.45 μm PTFE or appropriate material)
- Pre-weighed drying dishes (e.g., aluminum weigh boats)
- Vacuum oven or desiccator

Procedure:

- **Preparation:** Add an excess amount of solid **4-Methyl-5-nitro-2-pyridinecarboxylic acid** to a series of vials. "Excess" means that undissolved solid should remain visible at the end of the experiment.
- **Solvent Addition:** Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into each vial.
- **Equilibration:** Seal the vials tightly and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 $^{\circ}\text{C}$). Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The shaking should be vigorous enough to keep the solid suspended.
- **Phase Separation:** After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.
- **Sampling:** Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
- **Filtration:** Immediately filter the supernatant through a syringe filter into a clean, pre-weighed drying dish. This step is crucial to remove any undissolved micro-particles.

- **Mass Determination of Solution:** Record the mass of the filtered solution in the drying dish.
- **Solvent Evaporation:** Place the drying dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until all the solvent has evaporated and a constant mass of the dried solid is achieved.
- **Final Weighing:** Allow the dish to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved solid.
- **Calculation:** Calculate the solubility using the following formula:

$$\text{Solubility (mg/mL)} = (\text{Mass of dried solid in mg}) / (\text{Volume of solvent added in mL})$$

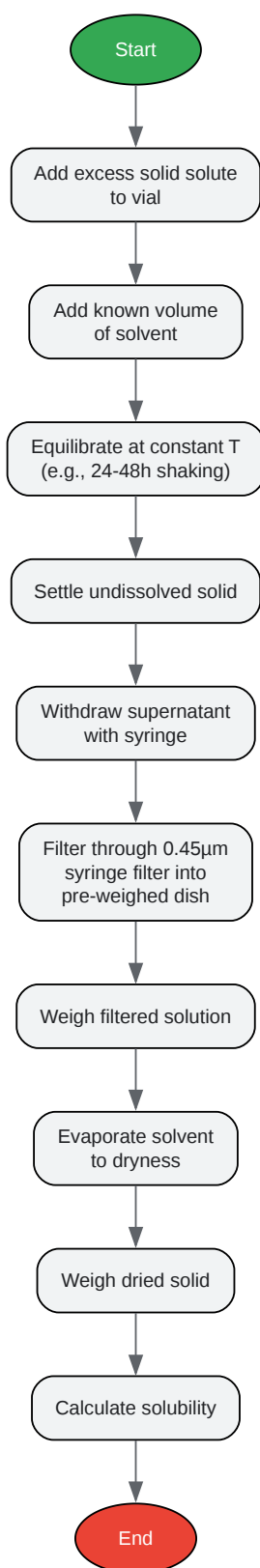
Alternatively, a more precise calculation can be made using the masses:

$$\text{Solubility (g / 100 g solvent)} = [(\text{Mass of dried solid}) / (\text{Mass of filtered solution} - \text{Mass of dried solid})] \times 100$$

Alternative Method: For lower solubilities or for higher throughput, the concentration of the solute in the filtered supernatant can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a standard calibration curve.

Experimental Workflow Diagram

The following diagram outlines the key steps in the gravimetric shake-flask method for determining solubility.



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Caption: Workflow for gravimetric solubility determination.

Conclusion

While experimental data for the solubility of **4-Methyl-5-nitro-2-pyridinecarboxylic acid** is not readily available, a qualitative assessment based on its chemical structure predicts good solubility in polar organic solvents like DMSO and alcohols, and poor solubility in non-polar solvents. Its solubility in aqueous media is expected to be highly pH-dependent, increasing significantly under basic conditions. For precise quantitative data, the provided experimental protocols offer a robust framework for researchers to determine the solubility in solvents relevant to their work, thereby facilitating further research and development involving this compound.

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